molecular formula C19H26O4 B14458704 Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- CAS No. 72598-26-6

Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))-

Cat. No.: B14458704
CAS No.: 72598-26-6
M. Wt: 318.4 g/mol
InChI Key: KRZBETUILMXSBH-WCVJEAGWSA-N
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Description

Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxirane ring, and a cyclopentenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves multiple steps, starting from readily available precursors. The process typically includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the oxirane ring via epoxidation. The final steps involve esterification and cyclization to form the cyclopentenyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxirane sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include ketones, diols, and substituted esters, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and oxirane rings are reactive sites that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
  • Cyclohexanecarboxylic acid
  • Chrysanthemic acid

Uniqueness

Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester is unique due to its combination of cyclopropane, oxirane, and cyclopentenyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72598-26-6

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O4/c1-7-8-11-10(2)13(9-12(11)20)22-17(21)15-14(18(15,3)4)16-19(5,6)23-16/h7,13-16H,1,8-9H2,2-6H3/t13-,14-,15+,16+/m1/s1

InChI Key

KRZBETUILMXSBH-WCVJEAGWSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)[C@H]3C(O3)(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C3C(O3)(C)C)CC=C

Origin of Product

United States

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